Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate involves its interaction with specific molecular targets. The trifluoroethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: A related compound with similar structural features but different functional groups.
Tert-butyl carbamate: Another related compound with a carbamate functional group instead of an ester.
Tert-butyl 2-aminoacetate: Similar structure but lacks the trifluoroethyl group
Uniqueness
Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Biological Activity
Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group and a trifluoroethyl moiety attached to an aminoacetate backbone. The trifluoroethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The lipophilic nature of the trifluoroethyl group allows for better solubility in lipid environments, which is crucial for cellular uptake and subsequent biological effects.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, including matrix metalloproteinases (MMPs) and ADAMTS family proteases. These enzymes play critical roles in extracellular matrix remodeling and are implicated in several diseases, including cancer and arthritis .
- Receptor Binding : Studies suggest that the compound may modulate receptor activity, potentially influencing pathways related to inflammation and cellular proliferation.
Anticancer Potential
Research indicates that this compound exhibits anticancer properties through the inhibition of glutaminolysis, a metabolic pathway critical for cancer cell survival. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3) and others .
Enzyme Inhibition Studies
A detailed examination of the compound's inhibitory effects on specific enzymes has revealed promising results:
Enzyme | IC₅₀ (µM) | Selectivity |
---|---|---|
ADAMTS7 | 0.15 | High |
MMP12 | 0.50 | Moderate |
These findings suggest that this compound may serve as a lead compound for developing selective enzyme inhibitors with therapeutic potential .
Case Studies
- Inhibition of ADAMTS7 : A study focused on the structure-activity relationship (SAR) of various derivatives of this compound demonstrated that modifications to the trifluoroethyl group significantly impacted potency against ADAMTS7. The optimized compounds showed enhanced selectivity and reduced metabolic instability .
- Antitumor Activity : Another investigation assessed the anticancer effects of this compound on multiple breast cancer cell lines. Results indicated that while some derivatives exhibited significant inhibitory effects compared to controls like tamoxifen, others showed reduced potency due to structural modifications .
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroethylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)4-12-5-8(9,10)11/h12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAWWMBAQECIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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